molecular formula C20H32O11 B12368241 (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12368241
M. Wt: 448.5 g/mol
InChI Key: RDBOAAKTXOUVPA-UMMLXROUSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes a series of reactions including glycosylation, deprotection, and functional group modifications. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its hydroxyl groups can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and functional group diversity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sugar derivatives with multiple hydroxyl groups and phenoxy substituents. Examples include:

  • (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(2-hydroxyethyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(4-hydroxybutyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific arrangement of hydroxyl groups and phenoxy substituents. This unique structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H32O11

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H32O11/c1-27-13-6-11(4-3-5-21)7-14(28-2)19(13)30-12(8-22)10-29-20-18(26)17(25)16(24)15(9-23)31-20/h6-7,12,15-18,20-26H,3-5,8-10H2,1-2H3/t12-,15-,16-,17+,18-,20-/m1/s1

InChI Key

RDBOAAKTXOUVPA-UMMLXROUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)COC2C(C(C(C(O2)CO)O)O)O)OC)CCCO

Origin of Product

United States

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